Glycidaldehyde

Description

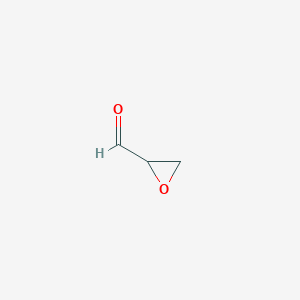

This compound is an epoxide.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxirane-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c4-1-3-2-5-3/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYRWIUNAVNFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2 | |

| Record name | GLYCIDALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020665 | |

| Record name | Glycidaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycidaldehyde appears as a colorless liquid. Slightly denser than water and insoluble in water. May irritate skin and eyes. Toxic by ingestion and inhalation. Used to make other chemicals., Colorless liquid with a pungent odor; [HSDB] | |

| Record name | GLYCIDALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

112.5 °C | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

88 °F (OPEN CUP) | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH WATER & ALL COMMON SOLVENTS; IMMISCIBLE WITH PETROLEUM ETHER. | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

SPECIFIC GRAVITY: 1.1403 @ 20 °C/4 °C | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.58 (AIR= 1) | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

45.3 [mmHg] | |

| Record name | Glycidaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

765-34-4 | |

| Record name | GLYCIDALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCIDALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYS59R58SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-62 °C | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Glycidaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidaldehyde (oxirane-2-carbaldehyde) is a bifunctional molecule of significant interest due to its high reactivity, stemming from the presence of both an epoxide and an aldehyde functional group. This reactivity makes it a valuable chemical intermediate and cross-linking agent but also underlies its toxicological profile, including mutagenicity and carcinogenicity. This guide provides a comprehensive overview of the chemical structure, properties, reactivity, and relevant experimental methodologies for this compound, tailored for a technical audience in research and development.

Chemical Structure and Properties

This compound is a chiral molecule consisting of a three-membered epoxide ring attached to a carbonyl group. Its IUPAC name is oxirane-2-carbaldehyde.[1] The dual functionality dictates its chemical behavior, acting as a potent electrophile at two distinct sites.

Physicochemical Properties

This compound is a colorless liquid with a pungent odor.[2] It is slightly denser than water and has limited solubility in water, but is miscible with many common organic solvents.[1][2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | oxirane-2-carbaldehyde | [1] |

| CAS Number | 765-34-4 | [1][3] |

| Molecular Formula | C₃H₄O₂ | [1][3] |

| Molecular Weight | ||

| Molar Mass | 72.06 g/mol | [1] |

| Exact Mass | 72.021129366 Da | [1][3] |

| Physical Properties | ||

| Appearance | Colorless liquid | [1][4] |

| Odor | Pungent, strong | [2][4] |

| Density | 1.417 g/cm³ | [2][3] |

| Melting Point | -62 °C | [3] |

| Boiling Point | 112.5 °C at 760 mmHg | [2][3] |

| Flash Point | 29.9 °C | [2][3] |

| Water Solubility | Insoluble / Slightly soluble | [1][5] |

| logP (Octanol/Water) | -0.416 (Calculated) | [6] |

| Refractive Index | 1.6020 (Estimate) | [3] |

| Vapor Pressure | 21.68 mmHg at 25°C | [3] |

| Thermodynamic Properties | ||

| Enthalpy of Vaporization (ΔvapH°) | 33.42 kJ/mol (Calculated) | [6] |

| Enthalpy of Fusion (ΔfusH°) | 11.93 kJ/mol (Calculated) | [6] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy The NMR spectrum of this compound is consistent with its structure, showing distinct signals for the aldehydic proton, the methine proton on the epoxide, and the methylene (B1212753) protons of the epoxide.

-

¹H NMR: Key signals include the aldehydic proton (CHO), the proton on the carbon bearing the aldehyde group (C2-H), and the two diastereotopic protons on the terminal carbon of the epoxide ring (C3-H).

-

¹³C NMR: The spectrum shows three distinct carbon signals: the carbonyl carbon, and the two carbons of the epoxide ring. The carbonyl carbon appears significantly downfield.

1.2.2. Infrared (IR) Spectroscopy The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2830-2695 | Medium | H-C=O stretch (Aldehyde) |

| ~1740-1720 | Strong | C=O stretch (Aldehyde) |

| ~1250 | Strong | C-O stretch (Epoxide, asymmetric) |

| ~900-830 | Medium-Strong | C-O stretch (Epoxide, symmetric) |

| ~3000-2850 | Medium | C-H stretch (Alkane) |

1.2.3. Mass Spectrometry (MS) Electron impact mass spectrometry of this compound results in fragmentation patterns that are indicative of its structure. The molecular ion peak (M+) is observed at m/z = 72. Key fragmentation includes the loss of a hydrogen atom ([M-1]+), the loss of the formyl group ([M-29]+), and cleavage of the epoxide ring.

Reactivity and Stability

This compound's reactivity is dominated by its two electrophilic centers: the carbonyl carbon of the aldehyde and the carbons of the epoxide ring.

-

Aldehyde Reactivity: The aldehyde group can undergo nucleophilic addition, oxidation to a carboxylic acid, and reduction to an alcohol. It is also prone to self-condensation or polymerization, often catalyzed by acid.

-

Epoxide Reactivity: The strained epoxide ring is susceptible to ring-opening reactions by a wide range of nucleophiles, including water, alcohols, and amines. These reactions can be catalyzed by both acids and bases.

-

Bifunctionality: The presence of both functional groups allows this compound to act as a cross-linking agent, reacting with two different nucleophilic sites on other molecules, such as the amino groups of proteins or DNA bases.

-

Stability and Polymerization: this compound is unstable and can polymerize, especially in the presence of catalysts, upon heating, or in aqueous solution.[2][5] These exothermic reactions can be violent.[5] The addition of stabilizers is often necessary for storage and transport.[5]

Experimental Protocols

Detailed experimental procedures are essential for the safe and effective handling and use of this compound in a research setting.

Synthesis

A common method for the synthesis of this compound is the epoxidation of acrolein. While specific, detailed protocols in readily accessible literature are scarce, a general procedure involves the controlled oxidation of the carbon-carbon double bond of acrolein, for instance, using hydrogen peroxide.[1] An alternative approach involves the oxidation of acrolein acetal (B89532) followed by hydrolysis. The following is an adapted protocol based on the oxidation of acrolein acetal to glyceraldehyde acetal, which can then be hydrolyzed to the aldehyde.

Workflow for Synthesis via Acrolein Acetal Oxidation

Caption: Synthesis workflow for glyceraldehyde (a dimer of this compound) via oxidation of acrolein acetal.

Methodology:

-

Oxidation: A suspension of acrolein acetal in water is cooled to 5°C in an ice bath. A solution of potassium permanganate is added dropwise with vigorous stirring, maintaining the temperature at 5°C.

-

Work-up: After the reaction, the mixture is heated to complete the reaction and then filtered to remove the manganese dioxide precipitate.

-

Isolation of Acetal: The filtrate is saturated with potassium carbonate, and the resulting organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic phases are dried over anhydrous potassium carbonate.

-

Purification of Acetal: The ether is removed, and the residue is distilled under reduced pressure to yield pure glyceraldehyde acetal.

-

Hydrolysis: The purified acetal is mixed with 0.1 N sulfuric acid and allowed to stand at room temperature (<30°C) for one week to effect hydrolysis.

-

Final Isolation: The solution is neutralized with barium hydroxide, filtered, and the filtrate is evaporated under reduced pressure. The resulting residue is crystallized from absolute alcohol to yield glyceraldehyde, which exists as a dimer of this compound.

Purification

Purification of aldehydes can be challenging due to their reactivity. A common and effective method for purifying aldehydes from non-carbonyl impurities is through the formation of a reversible bisulfite adduct.

Workflow for Purification via Bisulfite Adduct Formation

Caption: General workflow for the purification of an aldehyde using bisulfite adduct formation and extraction.

Methodology:

-

Adduct Formation: The crude this compound is dissolved in a minimal amount of a water-miscible solvent like methanol (B129727) or dimethylformamide. A saturated aqueous solution of sodium bisulfite is added, and the mixture is shaken vigorously. The bisulfite adds across the carbonyl double bond, forming a charged sulfonate salt adduct.

-

Extraction: Deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes) are added to the mixture. Upon shaking, the charged bisulfite adduct partitions into the aqueous layer, while non-polar, non-carbonyl impurities remain in the organic layer.

-

Separation: The aqueous and organic layers are separated. The organic layer containing the impurities is discarded.

-

Regeneration: The aqueous layer containing the adduct is mixed with a fresh portion of an organic solvent. The mixture is then basified (e.g., with 10% NaOH or saturated sodium carbonate solution) to regenerate the aldehyde. The regeneration is an equilibrium process, and the aldehyde is extracted into the organic layer as it is formed.

-

Final Isolation: The organic layer containing the purified this compound is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is carefully removed by rotary evaporation.

Analytical Methods

Quantitative analysis of this compound can be performed using various chromatographic techniques, often involving derivatization to enhance detection.

Methodology: HPLC with DNPH Derivatization A widely used method for the analysis of aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

-

Sample Preparation: An aqueous sample containing this compound is reacted with an acidic solution of DNPH. The reaction forms a stable 2,4-dinitrophenylhydrazone derivative.

-

Extraction: The derivative is extracted from the aqueous solution using a solid-phase extraction (SPE) cartridge (e.g., C18) or by liquid-liquid extraction with a suitable organic solvent (e.g., hexane/methylene chloride).

-

Analysis: The extracted and concentrated derivative is analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection, typically around 360-370 nm. Quantification is achieved by comparison to a calibration curve prepared from a certified standard.

Biological Activity and Toxicology

This compound is recognized as a mutagen and a probable human carcinogen. Its toxicity is a direct consequence of its bifunctional electrophilic nature, allowing it to react with and cross-link biological macromolecules like DNA and proteins.

The primary mechanism of genotoxicity involves the reaction of this compound with the nucleophilic sites on DNA bases, particularly guanine (B1146940). The reaction proceeds via initial attack by the N-1 or N² amino group of guanine on either the aldehyde or the epoxide, leading to the formation of various adducts, including stable cyclic adducts that distort the DNA helix.

Proposed Mechanism of this compound-Induced DNA Damage

References

- 1. Reaction of guanosine with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Mechanisms of formation of adducts from reactions of this compound with 2'-deoxyguanosine and/or guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis of Glycidaldehyde from Acrolein

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of glycidaldehyde from acrolein, with a primary focus on the well-established method of alkaline epoxidation using hydrogen peroxide. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis, including experimental protocols, reaction mechanisms, and quantitative data. Alternative synthetic routes are also discussed. The guide includes clearly structured tables for data comparison and detailed diagrams generated using Graphviz (DOT language) to illustrate reaction pathways and experimental workflows, adhering to specified visualization standards.

Introduction

This compound (C3H4O2), also known as oxiranecarboxaldehyde, is a bifunctional molecule containing both an epoxide and an aldehyde functional group.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and as a cross-linking agent for various materials.[1] Its reactivity allows for a wide range of chemical transformations, making it a versatile building block in the synthesis of more complex molecules. The primary industrial route to this compound involves the epoxidation of acrolein. This guide will delve into the core aspects of this synthesis, providing the necessary technical details for its successful implementation and understanding.

Synthesis of this compound via Alkaline Epoxidation of Acrolein

The most common and well-documented method for synthesizing this compound from acrolein is through epoxidation using hydrogen peroxide under alkaline conditions.[1] This method is favored for its relatively high yields and the use of readily available and environmentally benign reagents.

Reaction Mechanism

The alkaline epoxidation of acrolein proceeds via a nucleophilic attack of the perhydroxyl anion (OOH-) on the electron-deficient β-carbon of the α,β-unsaturated aldehyde. The reaction is typically carried out in an aqueous medium at a controlled pH, usually between 8 and 8.5, and at a temperature of 25-30°C. The mechanism involves the formation of an enolate intermediate, followed by an intramolecular nucleophilic attack to form the epoxide ring and eliminate a hydroxide (B78521) ion.

Caption: Reaction mechanism of acrolein epoxidation.

Quantitative Data

The following table summarizes the quantitative data for the alkaline epoxidation of acrolein as reported in the literature.

| Parameter | Value | Reference |

| Reactants | ||

| Acrolein | 0.50 mole | Payne, 1959 |

| 30.8% Hydrogen Peroxide | 0.53 mole | Payne, 1959 |

| Reaction Conditions | ||

| pH | 8.0 - 8.5 | Payne, 1959 |

| Temperature | 25 - 30 °C | Payne, 1959 |

| Solvent | Distilled Water | Payne, 1959 |

| Results | ||

| Yield (in aqueous solution) | 68% | Payne, 1959 |

| Yield (anhydrous) | 40% | Payne, 1959 |

Experimental Protocol

This protocol is adapted from the procedure described by Payne (1959).

Materials:

-

Acrolein (0.50 mole, 28 g)

-

30.8% Hydrogen Peroxide (0.53 mole, 59.2 g)

-

Distilled Water (390 ml)

-

1 N Sodium Hydroxide solution

-

5-neck, 1-liter round-bottom flask

-

Mechanical stirrer

-

Dropping funnels

-

Thermometer

-

pH meter with standard electrodes

Procedure:

-

Reaction Setup: Assemble the 5-neck flask with the mechanical stirrer, two dropping funnels, a thermometer, and the pH electrodes.

-

Initial Charge: Charge the flask with 59.2 g (0.53 mole) of 30.8% hydrogen peroxide and 390 ml of distilled water.

-

pH Adjustment: Adjust the pH of the solution to 8.0 by the dropwise addition of 1 N sodium hydroxide.

-

Acrolein Addition: Add 28 g (0.50 mole) of acrolein dropwise with stirring over a period of 1 hour, maintaining the temperature at 25-30 °C.

-

pH Maintenance: Maintain the pH of the reaction mixture between 8.0 and 8.5 by the continuous addition of 1 N sodium hydroxide.

-

Reaction Monitoring: After the addition of acrolein is complete, continue stirring and monitor the reaction progress. The consumption of sodium hydroxide will indicate the rate of reaction.

-

Work-up and Purification:

-

Upon completion of the reaction, the aqueous solution contains this compound.

-

For isolation of anhydrous this compound, ether extraction can be performed, followed by distillation. However, this process can be challenging due to the reactivity of this compound.

-

The aqueous solution can be used directly for many applications.

-

Alternative Synthesis Methods

While alkaline epoxidation with hydrogen peroxide is the most common method, other approaches for the synthesis of this compound from acrolein have been explored.

Epoxidation with Peroxyacids

Peroxyacids, such as peracetic acid, are effective reagents for the epoxidation of alkenes. The reaction proceeds through the "butterfly" mechanism, where the peroxyacid delivers an oxygen atom to the double bond in a concerted fashion. This method can be advantageous in certain contexts, potentially offering different selectivity or milder reaction conditions. However, detailed protocols for the specific epoxidation of acrolein using peroxyacids are not as readily available in the literature.

Catalytic Epoxidation

Catalytic methods for olefin epoxidation are an active area of research, often employing transition metal catalysts. These methods can offer high efficiency and selectivity. For the epoxidation of acrolein, various catalytic systems could potentially be adapted. These might include catalysts based on manganese, rhenium, or other transition metals, often used in conjunction with an oxidant like hydrogen peroxide.[2] The development of a robust and selective catalytic system for acrolein epoxidation remains an area of interest for industrial applications.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound from acrolein via alkaline epoxidation.

Caption: Experimental workflow for this compound synthesis.

Safety Considerations

This compound is a reactive and potentially hazardous chemical. It is classified as a flammable liquid and is toxic by ingestion and inhalation.[3][4] It may cause skin and eye irritation.[3][4] Due to its bifunctional nature, it can undergo self-condensation or polymerization, which can be exothermic and is often catalyzed by acids.[5] Therefore, proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.[3]

Conclusion

The synthesis of this compound from acrolein is a critical process for obtaining this versatile chemical intermediate. The alkaline epoxidation with hydrogen peroxide stands out as a practical and efficient method, offering good yields under controlled conditions. This guide has provided a detailed overview of this synthesis, including a comprehensive experimental protocol, quantitative data, and a clear illustration of the reaction mechanism and experimental workflow. While alternative methods exist, the alkaline epoxidation remains the most thoroughly documented and accessible route for laboratory-scale synthesis. Further research into catalytic methods may offer future improvements in terms of efficiency and sustainability.

References

An In-depth Technical Guide to Glycidaldehyde (CAS Number: 765-34-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidaldehyde (2,3-epoxy-1-propanal) is a highly reactive bifunctional organic compound containing both an epoxide and an aldehyde functional group.[1] Its unique chemical structure makes it a valuable intermediate in organic synthesis and a potent cross-linking agent.[2][3] However, its reactivity also underlies its toxicological properties, including mutagenicity and carcinogenicity, necessitating careful handling and a thorough understanding of its chemical and biological behavior.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and purification methods, key chemical reactions, metabolic pathways, and established experimental protocols for its analysis and use.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[4] It is soluble in water and many common organic solvents but immiscible with petroleum ether.[5] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄O₂ | [2] |

| Molecular Weight | 72.06 g/mol | [2] |

| CAS Number | 765-34-4 | [1] |

| Appearance | Colorless liquid | [4] |

| Odor | Pungent | [4] |

| Melting Point | -61.8 °C | [6] |

| Boiling Point | 112.5 °C at 760 mmHg | [6] |

| Density | 1.1403 g/cm³ at 20 °C | [5] |

| Flash Point | 29.9 °C | [6] |

| Solubility | Soluble in water and common organic solvents | [1][5] |

Synthesis and Purification

Synthesis from Acrolein

The most common industrial and laboratory-scale synthesis of this compound involves the epoxidation of acrolein using hydrogen peroxide under alkaline conditions.[7] The reaction requires careful control of pH to selectively oxidize the carbon-carbon double bond while preserving the aldehyde group.[7]

Experimental Protocol: Alkaline Epoxidation of Acrolein [7]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, a pH meter, and a cooling bath.

-

Initial Charge: To the flask, add a dilute solution of hydrogen peroxide.

-

pH Adjustment: Adjust the pH of the hydrogen peroxide solution to 8.0-8.5 using a dilute solution of sodium hydroxide.

-

Acrolein Addition: Slowly add acrolein dropwise from the dropping funnel while maintaining the temperature at 25-30 °C and the pH between 8.0 and 8.5 by the continuous addition of dilute sodium hydroxide.

-

Reaction Monitoring: Monitor the reaction progress by titrating for the consumption of acrolein or the formation of the epoxide.

-

Workup: Upon completion, the reaction mixture contains an aqueous solution of this compound.

Purification

Due to its high water solubility and thermal sensitivity, purification of this compound requires specific techniques.[8] Vacuum distillation is a common method to obtain anhydrous this compound.[7][9][10]

Experimental Protocol: Purification by Vacuum Distillation [7][8]

-

Extraction: The aqueous solution of this compound is first saturated with a salt, such as ammonium (B1175870) sulfate, to reduce its water solubility. The this compound is then extracted into a suitable organic solvent, such as warm cyclohexanone.[7]

-

Drying: The organic extract is dried over an anhydrous drying agent like magnesium sulfate.

-

Vacuum Distillation Setup: Assemble a vacuum distillation apparatus with a fractionating column (e.g., Oldershaw column) to improve separation. Ensure all glassware is free of cracks and joints are properly greased.[9]

-

Solvent Removal: Initially, the bulk of the extraction solvent is removed by distillation at a moderately reduced pressure.

-

Final Distillation: The pressure is then further reduced (e.g., to 100 mmHg), and anhydrous this compound is collected as a colorless liquid. The boiling point under reduced pressure will be significantly lower than its atmospheric boiling point (e.g., 57-58 °C at 100 mmHg).[8]

Reactivity and Key Chemical Reactions

The dual functionality of this compound governs its reactivity. The aldehyde group undergoes typical reactions such as oxidation, reduction, and condensation, while the epoxide ring is susceptible to nucleophilic attack, leading to ring-opening.

Reaction with DNA: Adduct Formation

This compound is a known genotoxic agent that reacts with DNA to form various adducts, which can lead to mutations and carcinogenesis.[2] The primary sites of reaction are the nucleophilic centers in the DNA bases, particularly guanine (B1146940) and adenosine.[6][11]

The reaction with guanosine (B1672433) is complex, leading to several adducts. The initial attack can occur at the N7 position of guanine, followed by reactions involving the exocyclic amino group and the aldehyde or epoxide functionalities of this compound.[6][12]

Similarly, this compound reacts with deoxyadenosine, primarily forming a stable cyclic adduct, 7-(hydroxymethyl)-1,N6-ethenoadenine, which has been identified in vivo.[13] The formation of these adducts disrupts the normal structure and function of DNA, potentially leading to errors during DNA replication and transcription.

Cross-Linking of Proteins

The ability of this compound to react with primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues) makes it an effective cross-linking agent for proteins.[3] This property is utilized in various applications, including leather tanning and the insolubilization of proteins.[3] The cross-linking mechanism involves the formation of Schiff bases and subsequent reactions, leading to the formation of stable intermolecular and intramolecular linkages.

Experimental Protocol: Protein Cross-Linking (Adapted from protocols for glutaraldehyde)[5][6]

-

Buffer Preparation: Prepare a buffer free of primary amines, such as a phosphate (B84403) buffer (e.g., PBS) at pH 7.5-8.0. Avoid Tris buffers.

-

Protein Solution: Prepare a solution of the purified protein in the chosen buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Cross-linker Addition: Add a freshly prepared solution of this compound to the protein solution to achieve a final concentration typically in the range of 0.1% to 1% (v/v). The optimal concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for a defined period, typically ranging from 15 minutes to 2 hours.

-

Quenching: Stop the reaction by adding a quenching solution containing a primary amine, such as Tris buffer or glycine, to a final concentration that is in molar excess to the this compound.

-

Analysis: Analyze the cross-linked products by methods such as SDS-PAGE, which will show the formation of higher molecular weight species.

Metabolism

This compound is a metabolite of acrolein, a common environmental pollutant.[14] The metabolism of this compound in the body is a detoxification process primarily mediated by two main enzymatic pathways.

-

Oxidation by Aldehyde Dehydrogenases (ALDHs): The aldehyde group of this compound can be oxidized to a carboxylic acid by ALDHs, forming glycidic acid.

-

Reduction by Alcohol Dehydrogenases (ADHs) or Aldehyde Reductases: The aldehyde group can be reduced to a primary alcohol by ADHs or other reductases, yielding glycidol.

Cytochrome P450 enzymes may also play a role in the metabolism of this compound, potentially through epoxidation or other oxidative reactions, similar to their role in the metabolism of other aldehydes and xenobiotics.[8][15][16] The resulting metabolites, glycidic acid and glycidol, are also reactive compounds and can be further metabolized.

Analytical Methods

The quantification of this compound, particularly in biological matrices, requires sensitive and specific analytical methods due to its high reactivity and low concentrations. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like this compound. Direct injection of aqueous samples can be challenging, so derivatization or specific sample preparation techniques are often employed.

Experimental Protocol: GC-MS Analysis (General Approach) (Adapted from methods for similar aldehydes)[17]

-

Sample Preparation: For biological samples (e.g., plasma, tissue homogenate), a protein precipitation step with a solvent like acetonitrile (B52724) is typically required. This is followed by centrifugation to remove the precipitated proteins.

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, the aldehyde group can be derivatized. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.

-

Extraction: The derivatized or underivatized this compound is then extracted into an organic solvent suitable for GC-MS analysis (e.g., hexane (B92381) or ethyl acetate).

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injection: Splitless injection is often used for trace analysis.

-

Oven Program: A temperature gradient program is used to separate the analyte from other matrix components.

-

Mass Spectrometry: Electron ionization (EI) is typically used, with the mass spectrometer operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the this compound derivative.

-

-

Quantification: Quantification is achieved by using an internal standard (e.g., a deuterated analog of this compound) and generating a calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of aldehydes. Since this compound does not have a strong chromophore for UV detection, pre-column derivatization with a UV-active or fluorescent tag is necessary.

Experimental Protocol: HPLC Analysis with UV/Fluorescence Detection (Adapted from methods for other aldehydes)[18][19]

-

Sample Preparation: Similar to GC-MS, protein precipitation is required for biological samples.

-

Derivatization: A common derivatizing agent for aldehydes in HPLC is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable, yellow-colored hydrazone that can be detected by UV-vis spectroscopy.

-

Extraction: The DNPH derivative is extracted from the aqueous sample using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: The DNPH derivative is detected by a UV-vis detector at its maximum absorbance wavelength (around 360 nm). For higher sensitivity, a fluorescent derivatizing agent can be used with a fluorescence detector.

-

-

Quantification: Quantification is performed using an external or internal standard method with a calibration curve.

Toxicology and Safety

This compound is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[20] It is mutagenic in numerous assay systems and has been shown to cause cancer in animal studies.[2] It is also a severe skin and eye irritant and is toxic by ingestion and inhalation.[4][6]

Handling Precautions:

-

All work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Due to its flammability, it should be stored away from heat, sparks, and open flames.

Conclusion

This compound is a reactive and versatile chemical with important applications in synthesis and as a cross-linking agent. Its high reactivity, however, also makes it a hazardous substance that requires careful handling and a thorough understanding of its properties. This technical guide has provided a detailed overview of its synthesis, purification, reactivity, metabolism, and analytical methods to aid researchers, scientists, and drug development professionals in their work with this compound. The provided experimental protocols offer a starting point for laboratory procedures, which should be further optimized based on specific experimental needs and safety considerations.

References

- 1. fortunejournals.com [fortunejournals.com]

- 2. tandfonline.com [tandfonline.com]

- 3. lookchem.com [lookchem.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. fgsc.net [fgsc.net]

- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

- 9. Purification [chem.rochester.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. US10640478B2 - Glycidol synthesis method - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Alkylpurine-DNA-N-glycosylase excision of 7-(hydroxymethyl)-1,N6-ethenoadenine, a this compound-derived DNA adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aldehyde Reduction by Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Elucidation of the mechanism and end products of glutaraldehyde crosslinking reaction by X-ray structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

Glycidaldehyde: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Molecular Characteristics, Experimental Protocols, and Biological Interactions of Glycidaldehyde

Introduction

This compound (C₃H₄O₂) is a bifunctional organic compound containing both an epoxide and an aldehyde functional group. This unique structure imparts high reactivity, making it a valuable intermediate in various chemical syntheses but also a molecule of significant toxicological concern. This technical guide provides a comprehensive overview of the molecular properties, experimental methodologies, and biological interactions of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular and Physical Properties

This compound is a colorless liquid with a molecular formula of C₃H₄O₂ and a molar mass of approximately 72.06 g/mol . Its dual functionality allows it to participate in a variety of chemical reactions, a characteristic that is central to both its utility and its toxicity.

| Property | Value |

| Molecular Formula | C₃H₄O₂ |

| Molecular Weight | 72.06 g/mol |

| CAS Number | 765-34-4 |

| Appearance | Colorless liquid |

| Boiling Point | 112-114 °C |

| Density | 1.14 g/cm³ |

| Solubility | Soluble in water and organic solvents |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the oxidation of acrolein. A general laboratory-scale procedure is outlined below.

Materials:

-

Acrolein

-

Hydrogen peroxide (30% solution)

-

Sodium hydroxide (B78521) solution

-

Reaction vessel equipped with a stirrer, thermometer, and dropping funnel

-

Ice bath

Procedure:

-

In a well-ventilated fume hood, place a solution of acrolein in methanol in the reaction vessel.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add hydrogen peroxide solution dropwise to the stirred acrolein solution, maintaining the temperature below 10 °C.

-

After the addition is complete, adjust the pH of the mixture to 8-9 by the slow addition of a dilute sodium hydroxide solution.

-

Continue stirring the reaction mixture at a low temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, neutralize the reaction mixture.

-

The crude this compound can then be extracted using an appropriate organic solvent.

Purification by Distillation

Purification of the synthesized this compound is typically achieved through vacuum distillation to prevent polymerization and decomposition at higher temperatures.

Equipment:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

Procedure:

-

Transfer the crude this compound to the distillation flask.

-

Assemble the vacuum distillation apparatus.

-

Slowly apply vacuum to the system.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the boiling point of this compound under the applied pressure.

-

It is crucial to monitor the temperature and pressure closely throughout the distillation process to ensure the collection of a pure product.

Biological Interactions and Signaling Pathways

This compound's high reactivity allows it to interact with various biomolecules, including DNA and proteins. These interactions are believed to be the basis of its cytotoxic and carcinogenic effects.

Interaction with DNA and Proteins

This compound is a bifunctional alkylating agent that can form adducts and cross-links with DNA and proteins. It has been shown to react with the N-1 and 2-NH₂ positions of deoxyguanosine in DNA, leading to the formation of a δ⁴-imidazoline ring fusion. Such DNA modifications can disrupt normal cellular processes like replication and transcription, potentially leading to mutations and cell death. The aldehyde group of this compound can react with amino groups on proteins to form Schiff bases, leading to protein cross-linking and functional inactivation.

Glycer-AGEs and RAGE Signaling Pathway

Glyceraldehyde, a related compound, can lead to the formation of advanced glycation end-products (AGEs), specifically glyceraldehyde-derived AGEs (Glycer-AGEs). These Glycer-AGEs can interact with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction is implicated in enhancing cancer malignancy. The binding of Glycer-AGEs to RAGE triggers intracellular signaling cascades that can promote tumor cell invasion and metastasis.[1]

Caption: Glycer-AGEs interaction with the RAGE receptor, leading to enhanced cancer cell invasion.

Role in Drug Development

The reactivity of this compound and similar aldehydes makes them both a challenge and an opportunity in drug development.

Aldehydes as Pharmaceutical Intermediates

Aldehydes are versatile intermediates in the synthesis of a wide range of pharmaceuticals. Their ability to be readily converted into other functional groups such as alcohols, carboxylic acids, and amines makes them valuable building blocks for complex drug molecules.

Cross-linking Agent in Drug Delivery

The principle of using bifunctional aldehydes for cross-linking can be applied to the development of drug delivery systems. For instance, glutaraldehyde, a dialdehyde (B1249045) with similar reactivity, is used to cross-link polymers like chitosan (B1678972) to form hydrogels. These hydrogels can encapsulate drugs and control their release. While this compound itself may be too toxic for direct use in many drug delivery applications, understanding its cross-linking chemistry can inform the design of safer and more effective cross-linking agents.

Antiviral Drug Development

The ability of aldehydes to interact with viral proteins and nucleic acids presents a potential avenue for antiviral drug development. Research into synthetic bioconjugates has shown that certain aldehyde-containing molecules can exhibit antiviral activity. For example, a metabolite of the GA-Hecate peptide has demonstrated potent antiviral effects against Zika virus by targeting virus particles.[2] This highlights the potential for designing novel antiviral agents based on the reactive aldehyde functional group.

References

The Dual Reactivity of Glycidaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidaldehyde is a bifunctional molecule of significant interest in toxicology and drug development due to its high reactivity. Possessing both an epoxide and an aldehyde functional group, it can interact with a wide range of biological nucleophiles, leading to the formation of adducts with proteins and DNA.[1][2] This reactivity is the basis for its cytotoxic and genotoxic effects, but it also presents opportunities for its application as a crosslinking agent and in the synthesis of various chemical entities.[3][4] This technical guide provides a comprehensive overview of the reactivity of this compound's epoxide and aldehyde moieties, including available quantitative data for related compounds, detailed experimental protocols for studying its effects, and a description of the key signaling pathways it perturbs.

Core Reactivity of Epoxide and Aldehyde Groups

This compound's chemical behavior is dictated by the distinct yet synergistic reactivity of its two functional groups.

The Epoxide Group: Ring-Opening Reactions

The three-membered ring of the epoxide is characterized by significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening.[5][6][7] This reaction can be catalyzed by both acids and bases. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[6][8] Common biological nucleophiles that react with epoxides include the thiol groups of cysteine and glutathione (B108866), as well as amino groups on proteins and DNA bases.[5][9][10]

The Aldehyde Group: Nucleophilic Addition and Schiff Base Formation

The aldehyde group is highly electrophilic and readily undergoes nucleophilic addition reactions.[4][11][12] With primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, the initial addition product can dehydrate to form a Schiff base (an imine).[10][13][14] This reaction is crucial in the formation of protein-protein and DNA-protein crosslinks.[2][15] The aldehyde group can also be oxidized to a carboxylic acid or reduced to a primary alcohol.[4][12]

Quantitative Reactivity Data

Quantitative kinetic and thermodynamic data for the specific reactions of this compound with biological nucleophiles are not extensively available in the public domain. However, data from structurally related aldehydes and epoxides can provide valuable insights into the expected reactivity of this compound. The following tables summarize some of this data for analogous compounds.

Table 1: Reaction Kinetics of Aldehydes with Amino Acids

| Aldehyde | Amino Acid/Nucleophile | Reaction Type | Rate Constant (k) | Conditions | Reference(s) |

| Hexanal (B45976) | L-Lysine | Schiff Base Formation | Second-order kinetics observed | Two-phase system (octanol/water), pH 6.8, 25°C | [16] |

| Acetaldehyde (B116499) | Cysteinylglycine | Thiazolidine derivative formation | Rapid formation | Physiologically relevant conditions | [17] |

| Formaldehyde | Cysteine | Thiazolidine derivative formation | Qualitatively described | Nonbuffered D₂O | [18] |

| Acetaldehyde | Lysine Residues | Adduct Formation | Qualitatively described | In vitro with and without a reducing agent | [19] |

Table 2: Reaction of Glutathione with α,β-Unsaturated Carbonyls

| Carbonyl Compound | Reaction Type | Forward Rate Constant (k₁) (M⁻¹s⁻¹) | Stability of Adduct (Half-life) | Conditions | Reference(s) |

| Acrolein | Michael Addition | 120 | 4.6 days | pH dependent | [9] |

| Methyl vinyl ketone | Michael Addition | 32 | 60.7 days | pH dependent | [9] |

Table 3: Thermodynamic Data for Epoxide Ring-Opening

While specific thermodynamic data for this compound's epoxide ring opening by biological nucleophiles is scarce, the high ring strain of epoxides (approximately 13 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions.[6][8][20]

Experimental Protocols

Protocol 1: Quantification of this compound-Induced DNA Adducts using ³²P-Postlabeling

This protocol is a highly sensitive method for detecting and quantifying DNA adducts.[1][3][21][22][23]

Materials:

-

DNA sample treated with this compound

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

-

Scintillation counter or phosphorimager

Procedure:

-

DNA Digestion: Digest 5-10 µg of the this compound-treated DNA sample to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but Recommended): To increase sensitivity, enrich the adducted nucleotides. This can be achieved by treating the digest with nuclease P1, which dephosphorylates normal nucleotides more efficiently than adducted ones.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides by incubating them with [γ-³²P]ATP and T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multidirectional thin-layer chromatography on polyethyleneimine-cellulose plates.

-

Detection and Quantification: Detect the adducted nucleotides by autoradiography or phosphorimaging. Quantify the amount of adducts by scintillation counting or by measuring the radioactivity of the excised adduct spots from the TLC plate. The level of adduction is typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10¹⁰ normal nucleotides.

Protocol 2: Quantification of this compound-Induced DNA-Protein Crosslinks (DPCs)

This protocol utilizes a fluorescence-based method for the direct measurement of DPCs.[1][23][24]

Materials:

-

Cells or tissues treated with this compound

-

Cesium chloride (CsCl) for density gradient centrifugation

-

Fluorescein isothiocyanate (FITC)

-

Proteinase K

-

Fluorometer or western blotting equipment with anti-FITC antibodies

Procedure:

-

Genomic DNA Isolation: Isolate genomic DNA from this compound-treated cells or tissues using CsCl density gradient centrifugation. This method effectively separates DNA from unbound proteins.

-

FITC Labeling: Resuspend the purified DNA in a suitable buffer and label the crosslinked proteins by incubating with FITC. FITC reacts with primary amine groups on the proteins but not with DNA.

-

Removal of Unbound FITC: Precipitate the DNA with ethanol (B145695) to remove any unbound FITC.

-

Quantification:

-

Fluorometric Method: Resuspend the FITC-labeled DNA-protein complexes in a suitable buffer and measure the fluorescence using a fluorometer. The fluorescence intensity is directly proportional to the amount of crosslinked protein.

-

Western Blotting Method: Slot-blot the FITC-labeled DNA onto a nitrocellulose membrane. Detect the FITC-labeled proteins using a primary antibody against FITC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescence detection. The chemiluminescence signal is proportional to the amount of DPCs.

-

-

Confirmation: To confirm that the signal is from protein, treat an aliquot of the FITC-labeled DNA with proteinase K. A significant reduction in the fluorescence or chemiluminescence signal after proteinase K treatment confirms the presence of DPCs.

Signaling Pathways Perturbed by this compound

The formation of DNA and protein adducts by this compound triggers a cascade of cellular stress responses. While specific studies on this compound are limited, research on similar aldehydes provides a strong indication of the likely signaling pathways involved.

DNA Damage Response (DDR) Pathway

This compound's ability to form DNA adducts and crosslinks activates the DNA Damage Response (DDR) pathway.[25][26] Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated in response to DNA double-strand breaks and stalled replication forks, respectively.[27][28][29] These kinases then phosphorylate a range of downstream targets, including the tumor suppressor protein p53.[26][30]

Caption: this compound-induced DNA damage activates the ATM/ATR-p53 signaling axis.

MAPK Signaling Pathways

Aldehyde-induced cellular stress, including oxidative stress, is known to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[21] The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are particularly responsive to stress stimuli.[21][31][32] Activation of these pathways can lead to diverse cellular outcomes, including apoptosis and inflammation.[25][33][34]

Caption: this compound-induced cellular stress can activate MAPK signaling pathways.

Apoptosis (Programmed Cell Death)

The culmination of DNA damage and cellular stress induced by this compound can lead to the initiation of apoptosis, or programmed cell death.[35] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of proteases called caspases.[36][37] The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which then cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[2][11][38]

Caption: this compound can induce apoptosis via intrinsic and extrinsic pathways.

Conclusion

This compound's dual reactivity makes it a potent modulator of biological systems. Its ability to react with both the epoxide and aldehyde functionalities allows it to form a variety of adducts and crosslinks with critical cellular macromolecules, leading to significant cytotoxicity and genotoxicity. While a complete quantitative understanding of its reaction kinetics and thermodynamics with all relevant biological nucleophiles is still an area for further research, the information available for analogous compounds provides a solid framework for predicting its behavior. The experimental protocols and signaling pathway diagrams provided in this guide offer valuable tools for researchers and drug development professionals seeking to understand and harness the complex chemistry of this compound. A deeper understanding of its mechanisms of action will be crucial for both mitigating its toxic effects and potentially exploiting its reactivity for therapeutic purposes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of endogenous versus exogenous formaldehyde-induced DNA-protein crosslinks in animal tissues by stable isotope labeling and ultrasensitive mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of glutathione adducts of α-chlorofatty aldehydes produced in activated neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione reacts with glyoxal at the N-terminal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 7. Oxidative deamination of lysine residues by polyphenols generates an equilibrium of aldehyde and 2-piperidinol products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reaction of glutathione with conjugated carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Probing the Role of Cysteine Thiyl Radicals in Biology: Eminently Dangerous, Difficult to Scavenge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glutathione: new roles in redox signaling for an old antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High glucose-induced p53 phosphorylation contributes to impairment of endothelial antioxidant system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. DNA-Protein Cross-Links Induced by Bis-Electrophiles [ir.vanderbilt.edu]

- 16. Kinetics of formation of fluorescent products from hexanal and L-lysine in a two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Binding of acetaldehyde to a glutathione metabolite: mass spectrometric characterization of an acetaldehyde-cysteinylglycine conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. DNA damage-induced phosphorylation of p53 alleviates inhibition by MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Rapid Activation of ATR by Ionizing Radiation Requires ATM and Mre11 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ATR‐dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling | The EMBO Journal [link.springer.com]

- 30. scienceopen.com [scienceopen.com]

- 31. mdpi.com [mdpi.com]

- 32. creative-diagnostics.com [creative-diagnostics.com]

- 33. JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Regulation of ROS-Dependent JNK Pathway by 2’-Hydroxycinnamaldehyde Inducing Apoptosis in Human Promyelocytic HL-60 Leukemia Cells [mdpi.com]

- 35. Bifunctional Cross-Linking Protocol | Rockland [rockland.com]

- 36. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. The Jekyll and Hyde Functions of Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Caspase-10 triggers Bid cleavage and caspase cascade activation in FasL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycidaldehyde: A Technical Guide to Its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidaldehyde (C₃H₄O₂) is a bifunctional molecule containing both an epoxide and an aldehyde group. This dual reactivity makes it a valuable intermediate in various chemical syntheses, but also a compound of interest in toxicological and drug development research due to its potential for interaction with biological macromolecules. A thorough understanding of its solubility characteristics in both aqueous and organic environments is fundamental for its application in laboratory settings, for formulating delivery systems, and for assessing its biocompatibility and environmental fate. This technical guide provides a comprehensive overview of the available data on the solubility of this compound, details relevant experimental methodologies, and explores potential cellular signaling pathways affected by this compound.

Data Presentation: Solubility of this compound

The solubility of a compound is a critical physicochemical property that dictates its behavior in different solvent systems. The available data for this compound's solubility is summarized below. It is important to note a persistent conflict in the literature regarding its solubility in water.

Table 1: Solubility of this compound in Water

| Solvent | Reported Solubility | Source Citation |

| Water | Miscible | [1][2] |

| Water | Insoluble | [1][2] |

Note: The conflicting reports on water solubility highlight the need for further standardized experimental verification. The term "miscible" suggests solubility in all proportions, a significant claim that is contradicted by other sources. The ability to form a 30% aqueous solution, which shows degradation over time, suggests at least significant solubility.

Table 2: Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Reported Solubility | Source Citation |

| General | "All common solvents" | Miscible | [1] |

| Halogenated Hydrocarbons | Chloroform | Soluble | [3][4] |

| Esters | Ethyl Acetate | Soluble | [3][4] |

| Alcohols | Ethanol | A 1% solution can be prepared | [1] |

| Hydrocarbons | Petroleum Ether | Immiscible | [1] |

Note: The information on organic solvent solubility is largely qualitative. "Miscible with all common solvents" is a general statement, and more quantitative data across a broader range of solvents is needed for precise applications.

Experimental Protocols

General Protocol for Determining Solubility (Adapted from OECD Guidelines)

This protocol is a generalized procedure and should be adapted and validated for the specific properties of this compound.

1. Objective: To determine the solubility of this compound in a specific solvent (e.g., water, ethanol) at a given temperature.

2. Materials:

-

This compound (of highest possible purity)

-

Solvent (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

3. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess is crucial to ensure saturation.

-

Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. For reactive compounds, this time should be minimized and determined empirically.

-

Allow the mixture to stand to let undissolved this compound settle. Centrifugation can be used to facilitate the separation of the solid/liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with the solvent as necessary to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method such as GC-MS or HPLC.[1]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature.

-

4. Considerations for this compound:

-

Reactivity: Due to the reactivity of the epoxide and aldehyde groups, it is crucial to use inert container materials and to minimize the equilibration time to prevent degradation.[5][6]

-

Purity: The purity of the this compound sample should be high, as impurities can significantly affect solubility measurements.

-

Analytical Method: The analytical method must be specific for this compound and able to distinguish it from any potential degradation products.

Mandatory Visualization: Signaling Pathways and Experimental Logic

This compound's high reactivity with nucleophilic biomolecules, such as DNA and proteins, suggests that its cytotoxic and genotoxic effects are likely mediated through interactions with key cellular signaling pathways. While direct studies on this compound's impact on specific pathways in the context of drug development are limited, its known mechanisms of toxicity allow for the extrapolation of its likely effects on critical cellular regulators like p53 and NF-κB.

p53 Pathway Activation: The tumor suppressor protein p53 plays a crucial role in responding to cellular stress, including DNA damage.[7][8][9][10] this compound is known to form DNA adducts, which can trigger the p53 pathway.[11] Activation of p53 can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, it can induce apoptosis (programmed cell death).[8]

NF-κB Pathway Activation: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response and cell survival.[2][12][13] Aldehydes, through the generation of reactive oxygen species (ROS) and interaction with cellular proteins, can induce cellular stress that leads to the activation of the NF-κB pathway.[14][15] This activation involves the degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes involved in inflammation and cell survival.[12][13]

References

- 1. This compound | C3H4O2 | CID 13002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. This compound CAS#: 765-34-4 [m.chemicalbook.com]

- 4. This compound | 765-34-4 [amp.chemicalbook.com]

- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The p53 Pathway and Metabolism: The Tree That Hides the Forest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]